[2-(ethoxycarbonyl)cyclopropyl]boronic acid
Description
Properties
IUPAC Name |
(2-ethoxycarbonylcyclopropyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5,9-10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUWMRIIMVSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C(=O)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Applications
Role in Suzuki-Miyaura Cross-Coupling Reactions
The primary synthetic application of [2-(ethoxycarbonyl)cyclopropyl]boronic acid and its esters is in the Suzuki-Miyaura cross-coupling reaction. audreyli.comorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond between the cyclopropyl (B3062369) ring and an sp²-hybridized carbon atom of an aryl, heteroaryl, or vinyl halide or triflate.
The general mechanism of the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.
Transmetalation : The organic group from the boronic acid (in this case, the 2-(ethoxycarbonyl)cyclopropyl group) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the boronic acid.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.
The use of this compound in these reactions enables the direct incorporation of a functionalized cyclopropyl moiety into a wide range of organic molecules, which is particularly valuable in the synthesis of potential pharmaceutical candidates and other high-value compounds. nih.gov
Conclusion
[2-(Ethoxycarbonyl)cyclopropyl]boronic acid stands as a testament to the ingenuity of modern synthetic chemistry, offering a compact and functionalized building block for the construction of complex molecules. Its synthesis, rooted in the cyclopropanation of vinylboronates, and its application, primarily in the robust Suzuki-Miyaura cross-coupling, highlight the power and versatility of organoboron chemistry. As the demand for structurally diverse and functionally complex molecules continues to grow, particularly in the life sciences, the importance of such specialized reagents is set to increase, solidifying the role of this compound as a key player in the synthetic chemist's toolkit.
Synthetic Applications of 2 Ethoxycarbonyl Cyclopropyl Boronic Acid and Its Derivatives
Role as Versatile Building Blocks in Organic Synthesis
[2-(Ethoxycarbonyl)cyclopropyl]boronic acid and its related structures are recognized as highly versatile intermediates in synthetic chemistry. nih.govrsc.orgmdpi.com The cyclopropyl (B3062369) group is a prevalent motif in many pharmaceutically active compounds, and methods for its direct introduction are of significant interest. audreyli.com Cyclopropylboronic acids provide a stable and effective means to incorporate this three-membered ring into a wide array of organic molecules. nbinno.com
The primary application of these reagents lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. audreyli.comnbinno.com This reaction facilitates the formation of carbon-carbon bonds between the cyclopropyl group and various sp-, sp2-, and sp3-hybridized carbon centers. audreyli.comresearchgate.net Research has demonstrated that cyclopropylboronic acid couples efficiently with a range of aryl and heteroaryl bromides, tolerating numerous functional groups such as ketones, esters, aldehydes, and nitriles. audreyli.com This functional group tolerance makes it an invaluable tool in the late-stage functionalization of complex molecules during drug discovery programs. audreyli.comnih.gov
While the free boronic acid is highly effective, its propensity to undergo protodeboronation has led to the development of more stable derivatives, such as potassium cyclopropyltrifluoroborate (B8364958) salts. nih.gov These salts are air- and moisture-stable, resistant to protodeboronation, and can be used in stoichiometric amounts, making them more atom-economical alternatives for coupling reactions with aryl and heteroaryl chlorides. nih.gov The stability and predictable reactivity of these building blocks have solidified their role in constructing molecules for medicinal chemistry and materials science. mdpi.comresearchgate.net
Table 1: Suzuki-Miyaura Coupling Reactions with Cyclopropylboronic Acid This table presents a selection of substrates coupled with cyclopropylboronic acid, showcasing the reaction's versatility.
| Aryl/Heteroaryl Bromide | Functional Groups Present | Yield (%) | Reference |
| 4-Bromoacetophenone | Ketone | 95% | audreyli.com |
| Methyl 4-bromobenzoate | Ester | 96% | audreyli.com |
| 4-Bromobenzaldehyde | Aldehyde | 88% | audreyli.com |
| 4-Bromobenzonitrile | Nitrile | 98% | audreyli.com |
| 2-Bromopyridine | Heteroaryl | 85% | audreyli.com |
| 1,3-Dibromobenzene | Dihalide | 60% (dicyclopropyl) | audreyli.com |
Application in the Construction of Complex Molecular Architectures
The unique strained-ring system of cyclopropylboronic acids enables their participation in a variety of transformations beyond simple cross-coupling, leading to the construction of highly complex and diverse molecular architectures. These reactions often involve ring-opening or ring-expansion pathways that leverage the inherent strain energy of the cyclopropane (B1198618) ring to drive the formation of new carbocyclic and acyclic structures.
While direct conversion of the cyclopropyl ring into a simple alkene is not a primary reaction pathway, the use of this compound derivatives in coupling reactions can produce highly functionalized alkenes. For instance, Suzuki-Miyaura coupling with vinyl halides attaches the cyclopropyl moiety to a double bond, creating a more complex vinylcyclopropane (B126155) structure.
More significantly, the transformation of cyclopropyl boronic acid derivatives into different structural motifs serves as a powerful method for generating novel and highly functionalized alkyl boron products. Ring-expansion and ring-opening reactions convert the initial cyclopropyl boronate into new carbocyclic and acyclic boronic esters, respectively. These products retain the valuable carbon-boron bond, allowing for subsequent functionalization, and represent more complex alkyl and allylic boron compounds derived from a simpler cyclopropyl precursor. nih.govacs.org
Based on the available research, specific methodologies for the synthesis of enantioenriched multisubstituted cyclohexenes directly from this compound or its derivatives have not been prominently reported.
Polysubstituted cyclopropylamines are important structural motifs in medicinal chemistry. Modern synthetic methods have utilized organoboron reagents to access these valuable compounds. A notable strategy involves a copper-catalyzed three-component cyclopropene (B1174273) alkenylamination. rsc.org This method uses an alkenyl organoboron reagent, a hydroxyamine ester, and a cyclopropene to construct highly substituted cis-1,2-alkenylcyclopropylamines. rsc.org The reaction proceeds with high enantioselectivity when employing a commercial bisphosphine ligand, enabling the formation of a cyclopropane ring with up to three stereogenic centers. rsc.org This approach highlights how the reactivity of organoboron compounds can be harnessed to assemble complex, stereodefined cyclopropylamine (B47189) structures. rsc.org
The synthesis of cyclobutyl boronates, which are valuable building blocks for drug discovery, can be achieved through a novel ring-expansion strategy starting from cyclopropyl derivatives. nih.govyoutube.com Specifically, a ring-expansion induced 1,2-metalate rearrangement of vinylcyclopropyl boronate complexes has been developed. nih.govyoutube.com
In this process, the vinylcyclopropyl boronic ester is first treated with an organolithium or Grignard reagent to form a boronate "ate" complex. The addition of an electrophile activates the complex, leading to the formation of a cyclopropane-stabilized carbocation. nih.govyoutube.com This intermediate triggers a ring expansion coupled with a 1,2-metalate rearrangement, ultimately yielding a 1,2-substituted cyclobutyl boronic ester. nih.govyoutube.com This transformation is highly diastereoselective and accommodates a wide range of reagents. youtube.com This methodology provides a powerful route to access medicinally relevant cyclobutane (B1203170) structures from readily available cyclopropane precursors. nih.gov
Table 2: Diastereoselective Synthesis of Cyclobutyl Boronic Esters via Ring Expansion Data adapted from research on ring-expansion induced 1,2-metalate rearrangements. nih.govyoutube.com
| Organometallic Reagent | Electrophile | Product Diastereomeric Ratio (d.r.) |
| n-BuLi | I₂ | >20:1 |
| PhLi | I₂ | >20:1 |
| MeLi | N-Bromosuccinimide (NBS) | >20:1 |
| VinylMgBr | I₂ | >20:1 |
The strain inherent in the cyclopropane ring can be harnessed to generate acyclic structures through ring-opening reactions. Donor-acceptor cyclopropanes, which are structurally analogous to this compound (where the ester is the acceptor), are known to undergo ring-opening when treated with Lewis acids such as boronic acids. acs.org This cleavage can lead to the formation of 1,3-difunctionalized open-chain products, providing a pathway to allylic systems.
The generation of chiral allylic boron molecules is of particular interest due to their utility in asymmetric synthesis, especially in allylboration reactions to create stereodefined homoallylic alcohols. york.ac.uk While direct ring-opening of a cyclopropylboronic acid to a chiral allylic boronic acid is a complex transformation, methodologies exist to synthesize these valuable reagents through other means, such as the asymmetric homologation of vinylboronic acids. york.ac.uk The resulting chiral allylboronic acids are highly reactive and can be used for a broad scope of allylborations under mild conditions, underscoring the synthetic potential that would be unlocked by an efficient ring-opening strategy. york.ac.uk
Diverse Functionalized Cyclopropanes
This compound and its related esters are valuable intermediates for the synthesis of a wide array of functionalized cyclopropane derivatives. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward introduction of the cyclopropyl scaffold into more complex molecules, particularly those with aromatic and heterocyclic substructures. acs.org
Research has demonstrated methods for converting simple starting materials into complex cyclopropyl boronic acid pinacol (B44631) esters in efficient one-pot procedures. acs.org For instance, propargylic silyl (B83357) ethers can be transformed into a range of aryl-, aliphatic-, quaternary-, and spiro-substituted cyclopropyl pinacol boronic esters. strath.ac.uk These intermediates can then be directly used in subsequent reactions, such as Suzuki couplings, to produce lead-like substituted cyclopropyl aryl products. acs.orgstrath.ac.uk This modular approach facilitates the construction of diverse cyclopropyl-containing fragments that are of significant interest in medicinal and agrochemical research. strath.ac.uk
Furthermore, biocatalytic methods have been developed to produce enantiopure cyclopropylboronates. Engineered heme proteins can catalyze the transfer of a carbene from ethyl diazoacetate to a vinyl boronic acid pinacol ester, yielding chiral cis- and trans-cyclopropanecarboxylic acid ethyl esters with a boronate handle. nsf.gov This chemoenzymatic strategy provides access to stereopure cyclopropane building blocks that can be readily derivatized, expanding the accessible chemical space for drug discovery. nsf.gov The boronate functional group in these products allows for rapid diversification through established cross-coupling chemistry. nsf.gov
The synthesis of densely functionalized cyclopropanes is also achievable. A procedure involving a 1,2-metallate rearrangement of a boron ate-complex has been developed to convert tribromocyclopropane into functionalized β-selenocyclopropylboronic esters. rsc.org This method demonstrates the ability to install multiple, distinct functional groups onto the cyclopropane ring while retaining the versatile boronic ester.
| Precursor Type | Synthetic Method | Resulting Functionalized Cyclopropane | Key Feature | Reference |
|---|---|---|---|---|
| Propargylic Silyl Ethers | One-Pot Hydroboration/Cyclization | Aryl-, Aliphatic-, and Spiro-Substituted Cyclopropyl Pinacol Boronic Esters | Modular synthesis of complex building blocks. | strath.ac.uk |
| Vinyl Boronic Acid Pinacol Ester | Biocatalytic Carbene Transfer | Enantiopure cis- and trans-2-(ethoxycarbonyl)cyclopropylboronic Esters | High stereoselectivity for chiral building blocks. | nsf.gov |
| Tribromocyclopropane | 1,2-Metallate Rearrangement | β-Selenocyclopropylboronic Esters | Access to densely functionalized cyclopropanes. | rsc.org |
| Alkenylboronates | Enantioselective Carbene Transfer | Enantioenriched Cyclopropyl Pinacol Boronic Esters | Versatile assembly of chiral cyclopropanes. | researchgate.net |
Strategy for Combinatorial Library Synthesis and High-Throughput Experimentation
The stability and reactivity of cyclopropyl boronic acid derivatives make them highly suitable for combinatorial chemistry and the parallel synthesis of compound libraries. researchgate.net A key strategy involves leveraging the Suzuki-Miyaura cross-coupling reaction, which is well-suited for automated synthesis platforms due to its tolerance of a wide range of functional groups and generally mild reaction conditions. researchgate.net This approach enables the rapid generation of numerous analogs from a set of common building blocks, which is a cornerstone of modern drug discovery.
The process for creating a combinatorial library typically involves reacting a collection of diverse cyclopropyl boronic acid derivatives with an array of (hetero)aryl halides. By systematically combining different reaction partners in a multi-well plate format, a large library of unique compounds can be synthesized simultaneously. researchgate.net For example, a 96-member library was successfully prepared by coupling various C-substituted cyclopropyl trifluoroborates with a selection of (het)aryl bromides, demonstrating the feasibility of this strategy for creating sp³-enriched compound collections. researchgate.net
High-Throughput Experimentation (HTE) is a powerful tool used in conjunction with combinatorial synthesis to rapidly discover and optimize reaction conditions. purdue.edu HTE platforms allow for the screening of hundreds of unique reaction conditions (e.g., different catalysts, ligands, bases, and solvents) in a very short time using minimal amounts of material. purdue.edu This is particularly valuable for challenging transformations or when expanding the scope of a reaction to new substrates, as it significantly accelerates the development of robust and general synthetic protocols. The combination of a modular synthetic route using versatile building blocks like this compound with HTE for optimization provides an efficient and powerful engine for generating molecular diversity.
| Component | Description | Example Reactants | Role in Strategy |
|---|---|---|---|
| Plate Setup | Standard 96-well microtiter plate format (8 rows x 12 columns). | N/A | Allows for parallel synthesis and high-throughput screening. |
| Building Block 1 (Rows) | A set of 8 different cyclopropyl boronic acid derivatives are dispensed, one per row. | This compound, 1-Methylcyclopropylboronic acid, etc. | Provides structural diversity in the cyclopropyl fragment. |
| Building Block 2 (Columns) | A set of 12 different (hetero)aryl bromides are dispensed, one per column. | 4-Bromotoluene, 3-Bromopyridine, Methyl 4-bromobenzoate, etc. | Provides structural diversity in the (hetero)aryl fragment. |
| Reaction | A cocktail of catalyst, ligand, and base is added to all wells to initiate Suzuki-Miyaura coupling. | Pd(OAc)₂, PPh₃, K₃PO₄ | Forms a C-C bond between the two building blocks, generating 96 unique products. |
Enabling Synthesis of Amides and Amino Acids
This compound and related structures are precursors for synthesizing valuable cyclopropyl-containing amides and amino acids. The synthesis of amides can be achieved through standard amide coupling procedures once the carboxylic acid functionality is unmasked from the ethyl ester. More directly, aminoboronic acids themselves have been shown to act as effective bifunctional catalysts for direct amide formation between carboxylic acids and amines. nih.gov
A powerful method for the synthesis of α-amino acids is the Petasis reaction, also known as the boronic acid Mannich reaction. This multicomponent reaction involves the condensation of an amine, an α-keto acid (or a suitable surrogate like glyoxylic acid), and a boronic acid. illinois.edu While the direct use of this compound in this reaction would yield a cyclopropyl-substituted α-amino acid, the methodology highlights the utility of the boronic acid group in C-C bond formation adjacent to a nitrogen atom. This reaction is particularly advantageous as it often proceeds under mild conditions and can be used to generate chiral amino acids with high diastereoselectivity when a chiral amine or aldehyde is used. illinois.edu
Furthermore, synthetic routes have been developed to produce aminoboronic acid derivatives, which are important peptidomimetics and enzyme inhibitors. nih.govresearchgate.net These methods often involve the reaction of amines with α-boryl aldehydes or acyl boronates. nih.gov The resulting α- and β-aminoboronic acids are key structural motifs in medicinal chemistry. nih.gov The cyclopropyl group, when incorporated into these structures, can impart unique conformational constraints and metabolic stability. For example, various N,N-diethylcycloprop-2-ene-1-carboxamides have been prepared, showcasing the formation of amide bonds on a cyclopropane scaffold that could potentially be derived from precursors like this compound after appropriate functional group manipulations. researchgate.net
| Target Molecule | Synthetic Method | Reactants Involving Boron | Key Advantage | Reference |
|---|---|---|---|---|
| α-Amino Acids | Petasis (Boronic Acid Mannich) Reaction | Organoboronic Acid | Multicomponent reaction with potential for high stereocontrol. | illinois.edu |
| Amides | Direct Amide Formation (Catalytic) | Aminoboronic Acid Catalyst | Catalytic process for forming amide bonds. | nih.gov |
| α- and β-Aminoboronic Acids | Condensation with Boryl Carbonyls | α-Boryl Aldehydes, Acyl Boronates | Direct access to aminoboronic acid derivatives. | nih.gov |
| Cyclopropane Carboxamides | Amide Coupling | Cyclopropanecarboxylic Acid (from ester hydrolysis) | Incorporation of the cyclopropyl scaffold into amide structures. | researchgate.net |
Derivatives and Analogues of 2 Ethoxycarbonyl Cyclopropyl Boronic Acid for Research Advancement
Boronic Esters: Pinacol (B44631) Esters, MIDA Boronates, and Other Protecting Groups
Boronic acids are known to be unstable, often undergoing decomposition through processes like protodeboronation, oxidation, or polymerization, which can limit their storage and use in cross-coupling reactions. nih.gov To address these stability issues, the boronic acid moiety is frequently protected as a boronic ester. This strategy not only enhances stability but also facilitates purification and handling.
Pinacol Esters are widely used due to their high synthetic utility. strath.ac.uk They are typically formed by the reaction of the boronic acid with pinacol. Various methods exist for preparing cyclopropyl (B3062369) pinacol boronic esters, including the cyclopropanation of vinyl pinacol boronic esters and C-H activation borylation of a pre-existing cyclopropyl ring. strath.ac.uk These esters are crucial intermediates, enabling the straightforward incorporation of the cyclopropyl motif into bioactive scaffolds. strath.ac.uk
MIDA (N-methyliminodiacetic acid) Boronates represent a significant advancement in boronic acid chemistry, offering a solution for notoriously unstable derivatives like cyclopropyl boronic acids. nih.gov MIDA boronates are monomeric, crystalline solids that exhibit exceptional benchtop stability under air. nih.gov They are compatible with silica (B1680970) gel chromatography, which simplifies purification and reaction monitoring. nih.govnih.gov A key feature of MIDA boronates is their attenuated reactivity in anhydrous cross-coupling conditions, which allows for selective reactions. rsc.org The boronic acid can be slowly released in situ under mild aqueous basic conditions, making them highly effective cross-coupling partners, even with challenging substrates like deactivated heteroaryl chlorides. nih.gov This "slow-release" mechanism is particularly advantageous for unstable boronic acids, preventing their decomposition before they can react. nih.gov
The table below summarizes the key features of these common boronic acid protecting groups.
| Protecting Group | Key Features | Advantages in Synthesis |
| Pinacol Esters | High synthetic utility, common intermediate. | Facilitates straightforward incorporation of the cyclopropyl motif into complex molecules. strath.ac.uk |
| MIDA Boronates | Exceptional benchtop stability, crystalline solids, compatible with chromatography. nih.govnih.gov | Enables iterative cross-coupling and "slow-release" of unstable boronic acids for efficient reactions. nih.govrsc.org |
Potassium Organotrifluoroborate Salts as Stable Precursors
Potassium organotrifluoroborate salts have emerged as valuable, stable surrogates for boronic acids. nih.govorgsyn.org These salts are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for long-term storage without degradation. nih.gov The tetracoordinate nature of the boron atom in trifluoroborates masks the reactivity of the carbon-boron bond, effectively protecting it. nih.gov This stability allows them to endure a variety of synthetic conditions where the corresponding boronic acid would decompose. nih.gov
The synthesis of potassium cyclopropyltrifluoroborates can be achieved by treating the corresponding cyclopropylboronic acid with potassium hydrogen fluoride (B91410) (KHF₂). researchgate.net These stable precursors can then be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov The reactivity of the trifluoroborate is "unveiled" under the reaction conditions, allowing it to participate in the catalytic cycle. nih.gov This approach has been successfully used to couple cyclopropyl groups with various aryl bromides, retaining the stereochemistry of the cyclopropane (B1198618) ring. nih.gov
| Derivative | Formula Example | Key Properties |
| Potassium [2-(ethoxycarbonyl)cyclopropyl]trifluoroborate | C₆H₉BF₃KO₂ | Air and moisture stable crystalline solid; serves as a protected, easy-to-handle precursor for the boronic acid. nih.govnih.gov |
Cyclopropylboronic Acid Analogues with Varied Substituents on the Cyclopropyl Ring
The synthesis of cyclopropylboronic acid analogues bearing various substituents on the three-membered ring allows for the exploration of structure-activity relationships in drug discovery and the creation of complex molecular architectures. strath.ac.ukaudreyli.com A range of synthetic methods has been developed to access these valuable building blocks.
One-pot procedures have been devised to convert propargylic silyl (B83357) ethers into complex cyclopropyl boronic acid pinacol esters with aromatic, aliphatic, quaternary, and spiro substituents. strath.ac.uk The electronic properties of substituents on the cyclopropyl ring can influence the diastereomeric ratio of the products. strath.ac.uk For instance, the reaction of cyclopropylboronic acid with aryl bromides has been optimized to produce a variety of substituted cyclopropyl adducts in good to excellent yields. audreyli.com The ability to introduce diverse substituents provides a modular approach to constructing cyclopropyl-containing fragments for lead-like scaffolds. strath.ac.uk
| Synthetic Method | Starting Materials | Type of Substituents Introduced |
| One-Pot Borylation-Cyclization | Propargylic silyl ethers | Aromatic, aliphatic, quaternary, spiro. strath.ac.uk |
| Suzuki-Miyaura Coupling | Substituted aryl/heteroaryl bromides | Aryl, heteroaryl groups. audreyli.com |
Alkenyl Boronic Acid Analogues and Their Unique Reactivities
Alkenyl boronic acids and their ester derivatives are versatile intermediates in organic synthesis, primarily known for their role in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. scispace.comresearchgate.net These compounds, bearing a Csp²-B bond, are highly reactive partners in such transformations. scispace.com
Recent advances have focused on new methodologies that exploit the distinct reactivity of the alkenyl and boron functional groups. rsc.org These methods allow for the synthesis of highly functionalized alkenes from readily available alkenyl boron substrates under mild conditions. rsc.org For example, a boryl-Heck reaction has been developed for the conversion of terminal alkenes into trans-alkenyl boronic esters using an electrophilic boron reagent. researchgate.net This palladium-catalyzed process provides rapid access to a variety of alkenyl boron derivatives. researchgate.net The unique reactivity of these analogues opens avenues for novel transformations beyond traditional cross-coupling, including applications in polar or radical pathways catalyzed by transition metals, organocatalysts, or light. rsc.org
Current Research Trends and Future Directions in 2 Ethoxycarbonyl Cyclopropyl Boronic Acid Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity and selectivity of cross-coupling reactions involving cyclopropylboronic acids are highly dependent on the catalytic system employed. While palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone for forming carbon-carbon bonds with these reagents, research is ongoing to develop more efficient and robust catalysts.
One area of focus is the design of advanced phosphine (B1218219) ligands. For instance, the use of a tetraphosphine ligand, all-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp), in combination with a palladium precursor, has been shown to be highly effective for the coupling of cyclopropylboronic acid with a range of aryl bromides and chlorides. tandfonline.com This system demonstrates high turnover numbers and tolerates a wide variety of functional groups. tandfonline.com Another effective ligand for this transformation is 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos), which, when used with Pd(OAc)₂, facilitates the coupling of potassium cyclopropyltrifluoroborate (B8364958) with aryl chlorides. nih.gov The development of such sophisticated ligands is crucial for overcoming challenges associated with the coupling of sterically hindered or electronically demanding substrates.
Beyond traditional phosphine ligands, researchers are exploring novel catalyst compositions to enhance reaction efficiency. For example, a catalyst system comprising a cyclopalladated ferrocenylimine and Sphos (2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl) has demonstrated high activity for the Suzuki cross-coupling of cyclopropylboronic acid with both aryl and heteroaryl halides. researchgate.net The exploration of such innovative catalyst designs is anticipated to lead to milder reaction conditions, broader substrate scope, and improved yields for reactions involving [2-(ethoxycarbonyl)cyclopropyl]boronic acid.
| Catalyst System | Key Features | Application |
|---|---|---|
| [Pd(C3H5)Cl]2 / Tedicyp | High turnover numbers, tolerance of various functional groups. tandfonline.com | Suzuki-Miyaura coupling of cyclopropylboronic acid with aryl halides. tandfonline.com |
| Pd(OAc)2 / XPhos | Effective for coupling with aryl chlorides. nih.gov | Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborate with aryl chlorides. nih.gov |
| Cyclopalladated ferrocenylimine / Sphos | High activity with low catalyst loading. researchgate.net | Suzuki-Miyaura coupling of cyclopropylboronic acid with aryl and heteroaryl halides. researchgate.net |
Exploration of New Reaction Pathways and Mechanistic Insights
A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for the development of new synthetic methods and the optimization of existing ones. A significant area of investigation is the protodeboronation side reaction, which can reduce the efficiency of cross-coupling reactions. ed.ac.uknih.gov Studies have shown that the rate of protodeboronation of cyclopropyl (B3062369) boronic acids is pH-dependent and generally slow, which contributes to their stability and utility in synthesis. ed.ac.ukresearchgate.net
Mechanistic investigations into the key steps of the Suzuki-Miyaura reaction, such as transmetalation, continue to provide valuable insights. Low-temperature, rapid injection NMR spectroscopy has enabled the direct observation and characterization of elusive arylpalladium(II)boronate complexes, which are key intermediates in the catalytic cycle. nih.gov These studies have revealed the existence of both tricoordinate boronic acid complexes and tetracoordinate boronate complexes, both of which can undergo transmetalation. nih.gov
Researchers are also exploring novel reaction pathways beyond traditional cross-coupling reactions. For instance, the palladium-catalyzed addition of aryl boronic acids to cyclopropenes can lead to a tandem Heck-ring-opening reaction, providing access to complex acyclic structures. nih.govnih.gov Detailed experimental and computational studies of such reactions are elucidating the factors that control the regio- and stereoselectivity of the cyclopropane (B1198618) ring-opening, offering new avenues for the application of cyclopropylboronic acid derivatives in organic synthesis. nih.govnih.gov
| Research Area | Key Findings | Significance |
|---|---|---|
| Protodeboronation Studies | Cyclopropyl boronic acids exhibit slow rates of protodeboronation, contributing to their stability. ed.ac.ukresearchgate.net | Enhances their utility in cross-coupling reactions by minimizing this side reaction. |
| Transmetalation Mechanism | Direct observation of arylpalladium(II)boronate intermediates has been achieved. nih.gov | Provides a deeper understanding of the key step in the Suzuki-Miyaura reaction. |
| Tandem Heck-Ring-Opening Reactions | Palladium-catalyzed addition of aryl boronic acids to cyclopropenes can initiate a ring-opening cascade. nih.govnih.gov | Opens up new synthetic routes to complex acyclic molecules. |
Integration into Flow Chemistry and Automation for Scalable Synthesis
The translation of synthetic methodologies from the laboratory to industrial-scale production necessitates the development of scalable and efficient processes. Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation. organic-chemistry.orgresearchgate.netacs.org
The synthesis of boronic acids, including potentially this compound, has been successfully adapted to flow chemistry systems. organic-chemistry.orgresearchgate.netnih.gov These processes often utilize organolithium chemistry for the borylation step, and the rapid mixing and precise temperature control afforded by flow reactors can suppress side reactions and handle unstable intermediates safely. researchgate.net This approach has enabled the multigram-scale synthesis of boronic acids with reaction times on the order of seconds and high throughput. organic-chemistry.orgacs.org
The integration of automation and robotics with flow chemistry platforms is a rapidly advancing area. mit.edunih.govresearchgate.net Automated systems can perform multi-step syntheses, optimize reaction conditions using algorithms, and collect data-rich experiments, accelerating process development. mit.edumit.edu The application of these technologies to the synthesis and subsequent reactions of this compound holds the potential to streamline the production of valuable intermediates and final products, making these processes more efficient, reproducible, and scalable.
Computational Chemistry Approaches for Reaction Design and Prediction
Computational chemistry has become an indispensable tool in modern organic synthesis, providing insights into reaction mechanisms, predicting reactivity, and guiding the design of new catalysts and reactions. nih.govacs.orgrsc.org Density Functional Theory (DFT) calculations are widely used to model transition states and reaction pathways, helping to elucidate the factors that control selectivity. rsc.org
In the context of boronic acid chemistry, computational methods have been employed to develop algorithms for the in silico prediction of the rate of protodeboronation. nih.govacs.org These models, based on a mechanistic understanding of the various protodeboronation pathways, can help chemists anticipate the stability of different boronic acids under various reaction conditions. nih.govacs.org
Computational studies have also been instrumental in understanding the reactivity of boronic acids in various transformations. For instance, DFT calculations have been used to investigate the mechanism of boron-catalyzed amidation reactions and the interaction of boronic acids with diols. rsc.orgrsc.org As computational power and theoretical models continue to improve, it is expected that these approaches will play an even more significant role in the rational design of synthetic routes involving this compound, enabling the prediction of optimal reaction conditions and the development of novel, highly selective transformations.
Q & A
Q. How should researchers handle [2-(ethoxycarbonyl)cyclopropyl]boronic acid to mitigate its inherent instability during storage?
Methodological Answer: Cyclopropyl boronic acids, including this compound, are prone to rapid decomposition via protodeboronation or oxidation under ambient conditions. To address this, researchers can utilize N-methyliminodiacetic acid (MIDA) boronates as air-stable precursors. MIDA boronates release the active boronic acid in situ under controlled hydrolysis (e.g., K₃PO₄ in 5:1 dioxane/H₂O at 60°C), enabling slow-release cross-coupling while maintaining benchtop stability for >60 days . For long-term storage, MIDA derivatives are recommended over unprotected boronic acids, which degrade significantly within 15 days under air .
Q. What are the optimal reaction conditions for cross-coupling reactions involving this compound?
Methodological Answer: Base-free nickel-catalyzed systems are effective for cross-coupling cyclopropyl boronic acids with acid fluorides, avoiding protodeboronation exacerbated by basic conditions. For Suzuki-Miyaura couplings, use Pd catalysts with unactivated aryl chlorides under slow-release conditions (e.g., 60°C, K₃PO₄) to synchronize boronic acid release with coupling kinetics. Microwave-assisted reactions may yield variable results due to accelerated decomposition; cyclopropyl boronic acids showed negligible reactivity in microwave-promoted couplings with tosylates .
Advanced Research Questions
Q. What mechanistic pathways govern the protodeboronation of cyclopropyl boronic acids, and how can they be modulated?
Methodological Answer: Protodeboronation of cyclopropyl boronic acids follows pH-dependent pathways. At neutral pH (5–9), zwitterionic intermediates form, leading to fragmentation. Above pH 12, the reaction proceeds via a concerted mechanism with slower kinetics (t₀.₅ >1 week at 70°C) . Autocatalysis and disproportionation occur near the boronic acid’s pKa (pH = pKa ± 1.6). To suppress decomposition, avoid Lewis acids (e.g., Zn²⁺) that accelerate fragmentation in heteroaromatic systems, and maintain reaction pH outside the zwitterion stability range .
Q. How can researchers optimize the synthesis of cyclopropyl boronic acid derivatives for challenging cross-coupling substrates?
Methodological Answer: Mechanochemical methods, such as ball-milling with zinc(0), enable efficient cyclopropanation of α,β-unsaturated carbonyl compounds or vinyl boronic acids to generate cyclopropyl boronic acids (yields: 38–58%). For couplings with sluggish electrophiles (e.g., unactivated aryl chlorides), pre-activate the boronic acid using MIDA boronates to ensure continuous release and minimize competitive decomposition .
Q. What analytical techniques are recommended to assess the decomposition of this compound during reactions?
Methodological Answer: Use ¹H NMR to monitor benchtop stability by tracking boronic acid degradation signals (e.g., loss of cyclopropyl protons or ester carbonyl peaks). For in situ reaction monitoring, employ LC-MS or kinetic studies with pH-adjusted buffers to identify protodeboronation byproducts. DFT calculations can predict pH-rate profiles and guide the selection of stabilizing additives (e.g., Cu²⁺ attenuates fragmentation in 2-pyridyl systems) .
Q. How do steric and electronic effects influence the reactivity of cyclopropyl boronic acids in cross-coupling?
Methodological Answer: Steric hindrance from the ethoxycarbonyl group slows transmetallation but enhances stability. Electron-withdrawing groups (e.g., esters) reduce boronic acid electrophilicity, requiring stronger bases (e.g., K₃PO₄) to activate the Pd catalyst. For electron-deficient aryl halides, increase reaction temperatures (up to 100°C) to accelerate coupling while balancing boronic acid release rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
